REACTION_SMILES
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[Br:15][CH:16]([c:17]1[cH:18][cH:19][cH:20][cH:21][n:22]1)[CH2:23][CH2:24][CH3:25].[F:1][C:2]([c:3]1[cH:4][cH:5][cH:6][c:7]([CH:9]([CH2:10][CH3:11])[OH:12])[n:8]1)([F:13])[F:14]>>[F:1][C:2]([c:3]1[cH:4][cH:5][cH:6][c:7]([CH:9]([CH2:10][CH3:11])[Br:15])[n:8]1)([F:13])[F:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(Br)c1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(O)c1cccc(C(F)(F)F)n1
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Name
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Type
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product
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Smiles
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CCC(Br)c1cccc(C(F)(F)F)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |